Feudomycin A

Anthracycline Structure-Activity Relationship Biosynthesis

Feudomycin A (13-Deoxydaunorubicin) is a structurally distinct anthracycline antibiotic bearing a C-9 ethyl side chain (LogP 2.55), quantitatively differentiating it from daunorubicin (acetyl) and Feudomycin B (acetonyl). Generic anthracycline substitution compromises SAR studies, impurity profiling, and bioconversion reproducibility. • K562 cytotoxicity IC50 = 0.042 µM - validated positive control for oncology screening • Critical reference standard for epidaunorubicin impurity monitoring via HPLC/LC-MS • Documented microbial bioconversion substrate for doxorubicin production Supplied with comprehensive analytical documentation ensuring experimental reproducibility and batch-to-batch consistency.

Molecular Formula C27H31NO9
Molecular Weight 513.5 g/mol
CAS No. 79466-09-4
Cat. No. B1205258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFeudomycin A
CAS79466-09-4
Synonymsfeudomycin A
feudomycin A hydrochloride
Molecular FormulaC27H31NO9
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O
InChIInChI=1S/C27H31NO9/c1-4-27(34)9-13-19(16(10-27)37-17-8-14(28)22(29)11(2)36-17)26(33)21-20(24(13)31)23(30)12-6-5-7-15(35-3)18(12)25(21)32/h5-7,11,14,16-17,22,29,31,33-34H,4,8-10,28H2,1-3H3/t11-,14-,16-,17-,22+,27-/m0/s1
InChIKeyXAMIMZAWZUSOPA-JIGXQNLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Feudomycin A (CAS 79466-09-4) Anthracycline Antitumor Antibiotic Compound Profile


Feudomycin A (13-Deoxydaunorubicin) is an anthracycline antibiotic produced by the mutant strain 4N-140 derived from Streptomyces coeruleorubidus ME130-A4 [1]. Chemically, it is defined as an aminoglycoside antibiotic featuring a tetracyclic aglycone core linked via a glycosidic bond to a 3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl sugar moiety [2]. The compound's molecular formula is C27H31NO9, with a molecular weight of 513.54 g/mol and a calculated LogP of 2.55 [3]. As a member of the feudomycin complex, its defining structural characteristic is an ethyl side chain at the C-9 position of the aglycone, a feature that distinguishes it from the broader anthracycline class and from its close analogs within the feudomycin family [1].

Why Feudomycin A Cannot Be Interchanged with Other Anthracyclines


Substitution of Feudomycin A with a generic anthracycline or even another feudomycin analog is scientifically untenable due to its unique and quantifiable structural differentiation. The defining characteristic of Feudomycin A is its C-9 ethyl side chain on the aglycone moiety [1]. This structural feature is not present in the majority of anthracyclines, such as daunorubicin which possesses an acetyl side chain, or in Feudomycin B, which has an acetonyl side chain at the same position [1]. This alteration at the C-9 position directly impacts the compound's physicochemical properties, specifically its LogP value of 2.55, which dictates membrane permeability, cellular uptake, and biodistribution profiles [2]. Furthermore, its structural similarity to epidaunorubicin is so close that their separation during manufacturing presents significant technical challenges, as documented in industrial purification patents [3]. Therefore, assuming functional equivalence based on class alone ignores these quantifiable differences in structure and resultant behavior, which are critical for experimental reproducibility and bioprocess optimization.

Quantitative Differentiation of Feudomycin A Against Comparator Compounds


C-9 Ethyl Side Chain Differentiates Feudomycin A from Daunorubicin and Feudomycin B

The definitive structural differentiator for Feudomycin A is the nature of its C-9 side chain. In contrast to the acetyl group present in the clinically utilized anthracycline daunorubicin, and the acetonyl side chain found in the co-produced analog Feudomycin B, Feudomycin A possesses an ethyl side chain at the C-9 position of the aglycone [1]. This structural variation is not a minor substitution but represents a distinct aglycone core, as documented in the foundational isolation and characterization study of the feudomycin complex [1].

Anthracycline Structure-Activity Relationship Biosynthesis

LogP Value of 2.55 Governs Feudomycin A's Differential Membrane Permeability

The calculated partition coefficient (LogP) for Feudomycin A is 2.55 [1]. This value is a direct consequence of its unique molecular structure, particularly the ethyl side chain at C-9. This LogP value can be compared to that of its close structural analog, 13-deoxydaunorubicin (the hydrochloride salt of which has a LogP of approximately 0.8-1.5 based on its more polar nature), and to the more lipophilic Feudomycin B (acetonyl side chain) to demonstrate how small structural changes yield quantifiable differences in lipophilicity. This metric provides a quantitative, cross-study comparable benchmark for predicting passive membrane diffusion, cellular uptake, and tissue distribution.

Physicochemical Property Lipophilicity Pharmacokinetics

Potent Cytotoxicity Against Human K562 Myelogenous Leukemia Cells (IC50 = 0.042 µM)

Feudomycin A demonstrates potent in vitro cytotoxicity against the human chronic myelogenous leukemia cell line K562, with a reported half-maximal inhibitory concentration (IC50) of 0.042 µM after a 2-hour incubation period . For cross-study comparison, the well-established anthracycline doxorubicin typically exhibits IC50 values in K562 cells in the range of 0.1-0.5 µM under similar short-exposure conditions, suggesting Feudomycin A's cytotoxicity is comparable to or potentially more potent than some first-line agents in this specific cell line. This activity is consistent across multiple human cancer cell lines, including melanoma (MEL-JUSO, IC50 = 0.372 µM) and osteosarcoma (U2OS, IC50 = 0.237 µM) .

Cytotoxicity Antitumor Cell Viability Assay

Chromatographic Separation Challenge Differentiates Feudomycin A from Epidaunorubicin in Bioprocessing

The structural similarity between Feudomycin A (as epi-feudomycin) and epidaunorubicin presents a quantifiable and economically significant purification challenge in industrial bioprocessing. A patent specifically addresses this issue, detailing the difficulty in separating these two compounds due to their near-identical chromatographic behavior [1]. The patent describes that standard liquid-liquid extraction and chromatographic methods result in a relatively high loss of the desired product (epidaunorubicin) when attempting to remove the epi-feudomycin impurity, necessitating the development of a specialized purification method [1].

Bioprocessing Chromatography Purification

Defined Application Scenarios for Feudomycin A Based on Quantified Evidence


As a Potent Tool Compound for Cytotoxicity Screening in Human Leukemia Models

The validated in vitro cytotoxicity of Feudomycin A against K562 myelogenous leukemia cells (IC50 = 0.042 µM) makes it a valuable positive control or lead compound for screening libraries of novel antitumor agents . Its high potency in this well-characterized cell line allows for robust and reproducible assay development in academic and industrial oncology research settings.

As a Reference Standard for Structural and Physicochemical Analysis in Anthracycline Research

The unique structural features of Feudomycin A—specifically its C-9 ethyl side chain and a LogP of 2.55—provide a distinct reference point for structure-activity relationship (SAR) studies of anthracycline antibiotics [1]. It serves as a defined comparator for investigating the impact of C-9 substitution on lipophilicity, DNA binding, and cellular uptake, which are critical parameters for designing analogs with improved therapeutic indices.

As a Critical Impurity Marker for Bioprocess Optimization in Epidaunorubicin Manufacturing

For industrial biotechnology firms producing epidaunorubicin, Feudomycin A (in its epimeric form) is a known, challenging-to-remove by-product [2]. Therefore, highly pure reference material of Feudomycin A is essential for developing and validating analytical methods (e.g., HPLC, LC-MS) to monitor and control impurity levels during fermentation and downstream purification. This directly translates to improved process yields, reduced manufacturing costs, and higher-purity final products.

As a Substrate for Studying Microbial Bioconversion to Adriamycin

Feudomycin A is a documented substrate for microbial bioconversion into adriamycin (doxorubicin), a clinically vital chemotherapeutic agent . This property makes it a key starting material for research groups focused on enzymatic or whole-cell biocatalysis to produce high-value anthracyclines, offering a potentially more sustainable or cost-effective synthetic route compared to traditional total synthesis.

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